
Application Notes and Protocols for EPZ004777
Hydrochloride In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: EPZ004777 hydrochloride

Cat. No.: B1139216 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
EPZ004777 hydrochloride is a potent and highly selective small-molecule inhibitor of the

histone methyltransferase DOT1L (Disruptor of Telomeric Silencing 1-like).[1] DOT1L is the

sole enzyme responsible for the methylation of lysine 79 on histone H3 (H3K79), a mark

associated with active transcription.[2] In certain cancers, particularly mixed-lineage leukemia

(MLL)-rearranged leukemias, the aberrant recruitment of DOT1L leads to hypermethylation of

H3K79 at specific gene loci, driving the expression of leukemogenic genes such as HOXA9

and MEIS1.[3][4] EPZ004777 competitively binds to the S-adenosylmethionine (SAM)-binding

pocket of DOT1L, inhibiting its methyltransferase activity.[1] This targeted inhibition leads to a

reduction in H3K79 methylation, suppression of MLL fusion target gene expression, and

ultimately, selective killing of MLL-rearranged cancer cells.[4][5]

These application notes provide a comprehensive overview of the in vivo study design for

EPZ004777, focusing on a widely used xenograft model. Due to its suboptimal

pharmacokinetic properties, specific in vivo administration methods are required to maintain

therapeutic concentrations.[5][6]
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Assay Type Target/Cell Line IC50 Reference

Cell-free enzymatic

assay
DOT1L 0.4 nM [7]

Cell Proliferation

Assay

MV4-11 (MLL-

rearranged)
8.8 nM [7]

Cell Proliferation

Assay

MOLM-13 (MLL-

rearranged)
4.0 nM [5]

H3K79me2 Inhibition

(in cells)
MV4-11

~700 nM (for

downstream gene

expression)

[3]

In Vivo Efficacy of EPZ004777 in MV4-11 Xenograft
Model

Animal Model Treatment
Dosing
Regimen

Key Outcomes Reference

NSG mice with

intravenous

MV4-11 cells

EPZ004777

50, 100, or 150

mg/mL via

continuous

infusion (osmotic

pump) for 14

days

Dose-dependent,

statistically

significant

increase in

median survival.

Well-tolerated

with no

significant weight

loss.

[5]

Nude mice with

subcutaneous

MV4-11 tumors

EPZ004777

50 mg/mL via

continuous

infusion (osmotic

pump) for 6 days

Significant

decrease in

H3K79me2

levels in tumor

tissue.

[3]

Note: While a statistically significant increase in median survival was observed, specific survival

durations in days were not detailed in the reviewed literature.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.researchgate.net/figure/HOXA9-expression-and-sensitivity-to-DOT1L-inhibition-in-MN1-hi-AML-patient-samples-A_fig8_296333829
https://www.researchgate.net/figure/HOXA9-expression-and-sensitivity-to-DOT1L-inhibition-in-MN1-hi-AML-patient-samples-A_fig8_296333829
https://www.mdpi.com/1467-3045/47/3/173
https://pmc.ncbi.nlm.nih.gov/articles/PMC4046888/
https://www.mdpi.com/1467-3045/47/3/173
https://pmc.ncbi.nlm.nih.gov/articles/PMC4046888/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1139216?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocols
Murine Xenograft Model of MLL-Rearranged Leukemia
This protocol describes the establishment of a disseminated leukemia model using the MV4-11

cell line, which is essential for evaluating the in vivo efficacy of EPZ004777.

Materials:

MV4-11 human MLL-rearranged acute myeloid leukemia (AML) cell line

Immunodeficient mice (e.g., NOD/SCID or NSG), female, 6-8 weeks old

Sterile PBS

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

Hemocytometer or automated cell counter

Trypan blue solution

Syringes and needles (27-30 gauge)

Procedure:

Cell Culture: Culture MV4-11 cells according to standard protocols. Ensure cells are in the

logarithmic growth phase and exhibit >95% viability before injection.

Cell Preparation: Harvest cells by centrifugation. Wash the cell pellet twice with sterile, ice-

cold PBS. Resuspend the cells in sterile PBS at a final concentration of 5 x 10^7 cells/mL.

Animal Inoculation: Anesthetize the mice using an approved institutional protocol. Inject 1 x

10^7 MV4-11 cells (in 200 µL of PBS) into the lateral tail vein of each mouse.

Monitoring: Monitor the animals daily for clinical signs of disease, such as weight loss,

lethargy, or hind-limb paralysis. Body weight should be recorded at least three times per

week.
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Administration of EPZ004777 via Osmotic Pump
Due to the poor pharmacokinetic profile of EPZ004777, continuous infusion via a

subcutaneously implanted mini-osmotic pump is the required method for maintaining systemic

exposure in vivo.[5]

Materials:

EPZ004777 hydrochloride

Vehicle solution (e.g., 15% ethanol, 50% PEG300, 35% water)[7]

Mini-osmotic pumps (e.g., Alzet® model appropriate for the desired duration and flow rate)

Surgical tools for subcutaneous implantation

Anesthesia

Procedure:

Drug Formulation: Prepare the EPZ004777 solution in the vehicle at the desired

concentrations (e.g., 50, 100, or 150 mg/mL). Ensure complete dissolution. The solution

should be prepared fresh.[7]

Pump Loading: Under sterile conditions, fill the mini-osmotic pumps with the EPZ004777

solution or vehicle control according to the manufacturer's instructions.

Pump Implantation: Once leukemia engraftment is confirmed (if using a bioluminescent line)

or at a predetermined time post-cell injection, anesthetize the mice. Make a small incision in

the skin on the back, and using blunt dissection, create a subcutaneous pocket. Insert the

filled osmotic pump into the pocket and close the incision with wound clips or sutures.

Pump Replacement: For studies longer than the pump's specified duration, the pumps must

be replaced. For a 14-day study, a pump exchange is necessary after 7 days.[7]

Pharmacodynamic Analysis
1. Western Blot for H3K79me2 in Tumor Tissue:
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Tumor Harvesting: At the end of the treatment period, euthanize the mice and excise the

tumors (from subcutaneous models) or harvest bone marrow/spleen (from disseminated

models).

Histone Extraction: Isolate histones from the tissue samples using a histone extraction kit or

standard acid extraction protocols.

Western Blotting: Separate the extracted histones by SDS-PAGE, transfer to a PVDF

membrane, and probe with primary antibodies specific for H3K79me2 and total Histone H3

(as a loading control). Following incubation with appropriate secondary antibodies, visualize

the protein bands using a chemiluminescence detection system. A significant reduction in the

H3K79me2 signal relative to total H3 is expected in the EPZ004777-treated groups.[3]

2. qRT-PCR for HOXA9 and MEIS1 Expression:

RNA Extraction: Extract total RNA from tumor tissue or sorted leukemic cells using a suitable

RNA isolation kit.

cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

qPCR: Perform quantitative real-time PCR using primers and probes specific for human

HOXA9, MEIS1, and a housekeeping gene (e.g., GAPDH or TBP) for normalization. A dose-

dependent decrease in the relative mRNA expression of HOXA9 and MEIS1 is the

anticipated outcome.[3]
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Caption: DOT1L signaling in MLL-rearranged leukemia and its inhibition by EPZ004777.
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Caption: Experimental workflow for an EPZ004777 in vivo efficacy study.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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